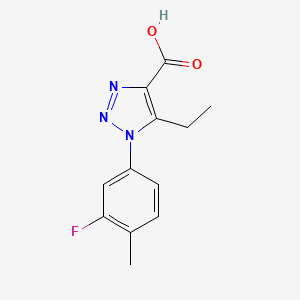

5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1094411-49-0

Cat. No.: VC2794939

Molecular Formula: C12H12FN3O2

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094411-49-0 |

|---|---|

| Molecular Formula | C12H12FN3O2 |

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | 5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) |

| Standard InChI Key | RPJIHGBALBJCIU-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O |

| Canonical SMILES | CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O |

Introduction

Chemical Identity and Physical Properties

5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a well-defined chemical entity with specific molecular characteristics. Table 1 summarizes the key identifying information and physical properties of this compound.

Table 1: Physical and Chemical Properties of 5-Ethyl-1-(3-Fluoro-4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 1094411-49-0 |

| Molecular Formula | C₁₂H₁₂FN₃O₂ |

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | 5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid |

| InChI | InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) |

| InChIKey | RPJIHGBALBJCIU-UHFFFAOYSA-N |

| SMILES | CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O |

| Physical State | Solid |

The compound possesses a triazole ring (a five-membered heterocyclic ring containing three nitrogen atoms) as its core structure. The triazole is substituted with an ethyl group at position 5, a carboxylic acid group at position 4, and a 3-fluoro-4-methylphenyl group at position 1 .

Structural Characteristics

The structural features of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid are noteworthy for understanding its chemical reactivity and potential biological interactions.

Core Triazole Moiety

The 1,2,3-triazole core is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This structure contributes to the compound's stability and provides multiple sites for potential hydrogen bonding interactions. The triazole ring is also known for its ability to mimic certain peptide bonds while providing metabolic stability .

Functional Group Analysis

The compound contains several functional groups that contribute to its chemical and biological properties:

-

Carboxylic acid group at position 4 - provides acidic properties and potential for derivatization

-

Ethyl group at position 5 - contributes hydrophobicity

-

3-Fluoro-4-methylphenyl group at position 1 - adds specific electronic properties due to fluorine substitution and additional hydrophobicity from the methyl group

The presence of fluorine is particularly significant as it can enhance metabolic stability, lipophilicity, and binding interactions with biological targets .

Synthesis Methods

The synthesis of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves several chemical reactions, with the key step being the formation of the triazole ring.

Dimroth Reaction Approach

Alternatively, the Dimroth reaction approach can be used for synthesizing 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxylic acids. This method involves:

-

Reaction of an aryl azide (3-fluoro-4-methylphenyl azide) with ethyl acetoacetate or similar β-keto esters

-

Base-catalyzed cyclization in a solvent like DMSO

-

Optional hydrolysis of the initially formed ester to yield the carboxylic acid

The literature describes similar syntheses using potassium carbonate in DMSO at 40-50°C, followed by acidification to obtain the final product .

Analytical Techniques for Characterization

Several analytical techniques are commonly employed to characterize and confirm the structure and purity of 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR is used to confirm the presence and position of protons, including those in the ethyl group, methyl group, and aromatic ring

-

¹³C-NMR provides information about carbon environments, particularly useful for confirming the triazole ring carbons and the carboxylic acid functionality

Mass Spectrometry:

-

Used to confirm the molecular weight of 249.24 g/mol

-

Fragmentation patterns can provide structural information and help confirm the substitution pattern

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of triazole derivatives like 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The compound's retention time and peak characteristics can provide valuable information about its identity and purity.

Applications in Research and Development

5-Ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and similar 1,2,3-triazole derivatives have potential applications in several research domains.

Medicinal Chemistry

The compound's structural features make it potentially valuable in medicinal chemistry applications:

-

As a building block for the synthesis of more complex bioactive molecules

-

As a core structure in drug discovery programs targeting various diseases

-

In structure-activity relationship studies to develop more potent and selective compounds

Fragment-Based Drug Discovery

The 1,2,3-triazole-4-carboxylic acid motif has been identified as a valuable fragment for fragment-based drug discovery (FBDD) approaches. This strategy involves identifying smaller molecular fragments with modest binding affinity to biological targets and then elaborating these fragments into more potent, selective drug candidates .

Chemical Library Development

Compounds like 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid are valuable additions to chemical libraries used in high-throughput screening campaigns. The unique combination of functional groups provides specific properties that can be leveraged in diverse screening applications.

Recent Research Findings

While specific research focused exclusively on 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is limited in the search results, studies on related triazole derivatives provide insights into potential research directions.

Anticancer Activity Evaluations

Research on various 1,2,3-triazole carboxylic acids has shown promising anticancer activities. For instance, certain 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxylic acids have demonstrated selective growth inhibition against specific cancer cell lines in the NCI60 panel .

Table 2: Anticancer Activity of Selected 1,2,3-Triazole-4-Carboxylic Acids in NCI60 Cell Lines

Receptor Modulation Studies

Some 1H-1,2,3-triazole-4-carboxamides derived from carboxylic acids similar to our target compound have been investigated as receptor modulators. For example, certain triazole derivatives have shown activity as PXR (pregnane X receptor) inhibitors with potential applications in drug metabolism and drug-drug interaction studies .

Structural Optimization Studies

Research on related compounds has focused on structural optimization to enhance biological activities. These studies typically involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume